molecular formula C16H14ClN3O4 B11555362 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11555362
M. Wt: 347.75 g/mol
InChI Key: NZPKJXIGMPMEKC-UFWORHAWSA-N
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Description

分子结构与系统命名

该化合物的分子式为C₁₆H₁₄ClN₃O₄,分子量为347.75 g/mol。其IUPAC系统命名基于以下结构特征:

  • 苯甲酰胺母核 :N-(4-氯苯甲酰基)作为取代基
  • 甘氨酸连接单元 :通过2-氧代乙基桥接
  • 希夫碱结构 :2,4-二羟基亚苄基与肼基形成共轭体系

其结构可分解为三个功能模块(表1):

模块名称 结构特征 功能属性
4-氯苯甲酰胺 芳环氯取代基 增强脂溶性及膜渗透性
甘氨酸衍生物链 -NH-CO-CH₂-NH-连接单元 提供分子柔性及氢键位点
2,4-二羟基亚苄基肼基 邻/对位羟基与亚胺基共轭 金属螯合与抗氧化活性

该化合物的SMILES表示为:ClC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O,立体构型中肼基与亚苄基形成E式构型

同系物与结构类似物

与文献报道的同类化合物相比(如中提及的N′-((1E,2E)-3-苯基烯丙亚基)苯并肼),本化合物在以下方面具有特异性:

  • 羟基取代模式 :2,4-二羟基取代增强了配位能力,较单羟基类似物(如中的2-羟基-N-(2-羟基苯甲酰基)苯甲酰胺)更易形成稳定金属配合物
  • 氯原子定位 :对位氯原子通过空间位阻效应影响分子平面性,可能改变其与生物靶点的结合模式

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14ClN3O4/c17-12-4-1-10(2-5-12)16(24)18-9-15(23)20-19-8-11-3-6-13(21)7-14(11)22/h1-8,21-22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

NZPKJXIGMPMEKC-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 min) in ethanol reduces reaction times from hours to minutes, achieving comparable yields (80–85%). This method minimizes thermal decomposition of the acid-sensitive aldehyde.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise elaboration, though this approach suffers from lower overall yields (50–60%) due to incomplete coupling cycles.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-condensation or oxidation of the dihydroxy groups can occur. Adding antioxidants like BHT (0.1 wt%) or conducting reactions under nitrogen suppresses these side reactions.

  • Solubility Issues : The final product’s poor solubility in common solvents necessitates recrystallization from DMF/water mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide exhibit significant anticancer properties. A study focused on hydrazine derivatives showed that certain analogs can inhibit polo-like kinase 1 (PLK1), a critical target in cancer therapy. PLK1 is often overexpressed in various malignancies, including pancreatic and breast cancers, making it a viable target for anticancer drug development .

Case Study : In vitro evaluations demonstrated that these compounds can effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents in hormone-resistant tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related benzamides were screened against various bacterial and fungal strains, revealing promising activity comparable to established antibiotics like penicillin G and ciprofloxacin .

Key Findings :

  • The synthesized compounds showed significant inhibition against mycobacterial and fungal strains.
  • Structure-activity relationship studies indicated that lipophilicity plays a crucial role in their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Studies have shown that modifications in the hydrazine moiety and substitution patterns on the aromatic rings can significantly influence both anticancer and antimicrobial activities.

Modification TypeEffect on Activity
Aromatic substitutionsEnhanced lipophilicity and biological activity
Hydrazine derivativesImproved inhibition of PLK1 and microbial growth

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • 4-Chloro-N-{2-[(2E)-2-(4-Chloro-3-Nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide (C₁₆H₁₂Cl₂N₄O₄): Features a 4-chloro-3-nitrobenzylidene group. The nitro (–NO₂) and chloro (–Cl) substituents enhance electron-withdrawing effects, improving interactions with microbial enzymes. Molecular weight: 395.196 g/mol .
  • N-(2-(5-(4-Nitrobenzylidene)-2-(4-Chlorophenyl)-4-Oxothiazolidin-3-Ylamino)-2-Oxoethyl) Benzamide (Compound 7): A thiazolidinone derivative with a 4-nitrobenzylidene group. Demonstrated high antimicrobial activity (pMICₐₘ = 1.86 µM/mL), attributed to the nitro group’s role in disrupting bacterial membranes .
  • Direct antimicrobial data are lacking, but structural similarities suggest moderate activity.
Anticancer Activity
  • N-(2-(5-(4-Hydroxybenzylidene)-2-(4-Methoxyphenyl)-4-Oxothiazolidin-3-Ylamino)-2-Oxoethyl) Benzamide (Compound 10): A hydroxybenzylidene derivative with an IC₅₀ of 18.59 µM against breast cancer (MCF7) cells. The hydroxyl (–OH) and methoxy (–OCH₃) groups likely enhance hydrogen bonding with cellular targets .
  • N-{2-[3-Chloro-2-(2-Chlorophenyl)-4-Oxoazetidin-1-Ylamino]-2-Oxoethyl}benzamide (Compound 4): An azetidinone derivative with dual chloro substituents. Exhibited potent antimicrobial activity but only moderate anticancer effects, highlighting the importance of ring substituents in target specificity .
  • Original Compound :

    • The dihydroxybenzylidene moiety may offer a balance between solubility and target binding, though anticancer efficacy remains unverified.

Electronic and Topological Properties

  • QSAR Insights: Antimicrobial activity in hydrazine derivatives correlates with Kier’s α third-order shape index (κα₃) and HOMO energy levels, which influence molecular shape and electron distribution .

Structural Comparison Table

Compound Name Molecular Formula Key Substituents Biological Activity Highlights Molecular Weight (g/mol)
Original Compound C₁₆H₁₄ClN₃O₄ 2,4-Dihydroxybenzylidene, Cl Potential moderate antimicrobial 347.755
4-Chloro-N-{2-[(2E)-2-(4-Chloro-3-Nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide C₁₆H₁₂Cl₂N₄O₄ 4-Cl-3-Nitrobenzylidene, Cl High antimicrobial 395.196
Compound 7 (Thiazolidinone) C₂₃H₁₈ClN₃O₅S 4-Nitrobenzylidene, Cl pMICₐₘ = 1.86 µM/mL (antimicrobial) ~484.92
Compound 10 (Thiazolidinone) C₂₄H₂₁N₃O₅S 4-Hydroxybenzylidene, OCH₃ IC₅₀ = 18.59 µM (anticancer) ~463.50
3-Chloro-N′-(2,4-Dichlorobenzylidene)benzohydrazide C₁₄H₉Cl₃N₂O 2,4-Dichlorobenzylidene, Cl Antimicrobial (no specific data) 327.59

Toxicity and Solubility Considerations

  • Nitro (–NO₂) and Chloro (–Cl) Groups: Enhance lipophilicity and membrane permeability but may increase toxicity risks (e.g., metabolic generation of reactive intermediates) .
  • Hydroxy (–OH) and Methoxy (–OCH₃) Groups :
    • Improve water solubility and reduce toxicity but may limit bioavailability due to poor membrane penetration .
  • Original Compound :
    • The 2,4-dihydroxybenzylidene group likely reduces toxicity compared to nitro analogs while maintaining moderate solubility.

Biological Activity

4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a compound of interest due to its potential therapeutic properties, particularly in the context of diabetes and cancer. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H14ClN3O4
  • Molecular Weight : 366.76 g/mol
  • CAS Number : 328126-24-5

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. The hydrazone moiety plays a crucial role in binding affinity, while the chloro and hydroxy groups enhance its reactivity. This compound has shown promise in modulating enzyme activity and influencing cellular pathways related to stress responses.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as a protective agent against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. ER stress is a significant factor in the pathogenesis of diabetes, particularly Type 2 diabetes (T2D).

  • β-cell Protection : The compound demonstrated protective effects on β-cells against ER stress, with an effective concentration (EC50) of approximately 0.1 μM, indicating high potency .
  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been explored to enhance its efficacy. Substituents such as trifluoromethyl groups have been found to improve β-cell protective activity significantly .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

  • Mechanism of Action : It appears to exert cytotoxic effects through the activation of apoptotic pathways and inhibition of cell proliferation .
  • Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .

Table 1: Biological Activity Summary

Activity TypeEffectivenessEC50 (μM)Notes
β-cell ProtectionHigh0.1 ± 0.01Protects against ER stress-induced death
AnticancerModerateVariesInduces apoptosis in cancer cell lines

Table 2: Structure-Activity Relationship Findings

Compound VariantMax Activity (%)EC50 (μM)Observations
Original Compound1000.1 ± 0.01Optimal for β-cell protection
Substituted with -CF38813 ± 1Enhanced potency
Substituted with -OH4632 ±7Less potent than -CF3 variant

Q & A

Q. What advanced techniques elucidate the compound’s solvation effects and reactivity?

  • Methodological Answer :
  • Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity to assess charge-transfer transitions .
  • MD simulations : Analyze hydration shells and stability in aqueous environments (e.g., GROMACS software) .

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